molecular formula C22H20O6 B2974482 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate CAS No. 848746-99-6

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate

Cat. No. B2974482
CAS RN: 848746-99-6
M. Wt: 380.396
InChI Key: BKTWCDQWXFPPLV-UHFFFAOYSA-N
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Description

The compound “3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate” is a complex organic molecule. It contains a total of 48 bonds, including 30 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, and 12 aromatic bonds. The structure also includes 1 three-membered ring, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 3 aromatic ethers .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a chromene structure (a three-ring system with an oxygen atom), an ethoxyphenoxy group, a methyl group, an oxo group (a carbonyl group), and a cyclopropanecarboxylate group .

Scientific Research Applications

Efficient Synthesis Techniques

Research has been conducted on the efficient atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives, highlighting the potential of these compounds in medicinal chemistry due to their promising structures. This method involves a sequential one-pot, three-component reaction that allows for the creation of structurally diverse cyclohexane-1,3-dione derivatives under solvent-free conditions, optimizing yield and functional group variety (Boominathan et al., 2011).

Biological Evaluation and Medicinal Chemistry

A study on bromophenol derivatives with a cyclopropanecarboxylate moiety has shown that these compounds are effective inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. Such properties make them potential candidates for the treatment of diseases like Alzheimer's and Parkinson's. This research underscores the significance of cyclopropane moieties in developing therapeutic agents (Boztaş et al., 2019).

Antimicrobial and Antioxidant Activities

Compounds synthesized from cyclopropanation and related processes have been tested for their antimicrobial and antioxidant activities. Notably, certain derivatives demonstrated excellent antibacterial and antifungal properties, as well as significant antioxidant potential. These findings suggest the utility of such compounds in developing new antimicrobial and antioxidant agents, highlighting the broader applicability of 4H-chromene derivatives in pharmaceutical research (Raghavendra et al., 2016).

Advanced Synthetic Routes and Material Science

Innovative synthetic routes have been explored for the creation of chromene and chromone derivatives, utilizing methods such as cyclopropenation and C-H activation. These processes not only expand the toolkit available for organic chemists but also pave the way for the development of new materials and molecular architectures with potential applications in material science and drug development (Zhang et al., 2014).

properties

IUPAC Name

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-3-25-17-6-4-5-7-18(17)28-21-13(2)26-19-12-15(10-11-16(19)20(21)23)27-22(24)14-8-9-14/h4-7,10-12,14H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTWCDQWXFPPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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